2-苯并噁唑啉硫酮,5-(三氟甲基)-

描述

Synthesis Analysis

A method for synthesizing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

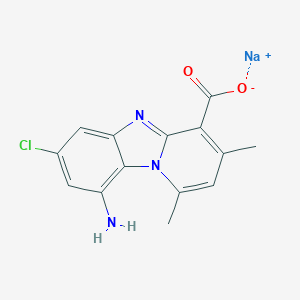

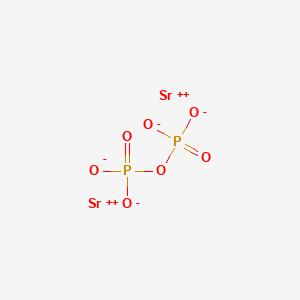

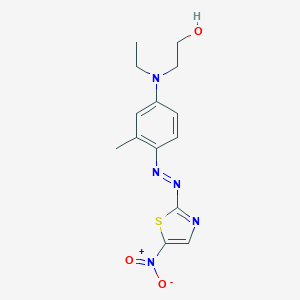

The molecular structure of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” is defined by its molecular formula, C8H4F3NOS.Chemical Reactions Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves a condensation reaction with diamines or amino (thio)phenols and CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” are defined by its molecular formula, C8H4F3NOS, and its molecular weight, 219.19 g/mol.科学研究应用

Synthesis of Novel Triazolo Pyrazine Derivatives

This compound is used in the synthesis of novel triazolo pyrazine derivatives. These derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .

Antibacterial Activity

The synthesized triazolo pyrazine derivatives, which include “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, have shown promising antibacterial activity. They have been evaluated for in vitro antibacterial activity using the microbroth dilution method .

Structure-Activity Relationship Analysis

The structure-activity relationship of triazolo pyrazine derivatives, including “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, has been preliminarily investigated . This analysis helps in understanding how the structure of these compounds influences their antibacterial activities .

Synthesis of Pyrazole Derivatives

“2-Benzoxazolinethione, 5-(trifluoromethyl)-” is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . These derivatives have shown potent growth inhibitory effects on drug-resistant bacteria .

Antimicrobial Studies

The synthesized pyrazole derivatives, which include “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, have been studied for their antimicrobial properties . They have shown potent growth inhibitory effects on planktonic Gram-positive bacteria .

Bactericidal Activity

Some of the synthesized pyrazole derivatives, including “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, have shown bactericidal activity . They are potent against MRSA persisters .

作用机制

Target of Action

2-Benzoxazolinethione, 5-(trifluoromethyl)- primarily targets microbial enzymes, particularly those involved in essential cellular processes. One of the key targets is the cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms such as Candida albicans . LeuRS is crucial for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA.

Mode of Action

The compound interacts with its target by binding to the active site of LeuRS, inhibiting its function. This binding prevents the proper synthesis of leucyl-tRNA, thereby disrupting protein synthesis . The inhibition of LeuRS leads to a halt in the production of essential proteins, which is detrimental to the survival and proliferation of the microorganism.

Biochemical Pathways

The inhibition of LeuRS affects the protein synthesis pathway. By blocking the formation of leucyl-tRNA, the compound disrupts the elongation phase of protein synthesis. This leads to a cascade of downstream effects, including the accumulation of uncharged tRNAs and the activation of stress response pathways. The disruption of protein synthesis ultimately results in cellular stress and apoptosis in the target microorganisms .

Pharmacokinetics

The pharmacokinetics of 2-Benzoxazolinethione, 5-(trifluoromethyl)- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The compound’s bioavailability is influenced by its chemical stability and the efficiency of its metabolic conversion .

Result of Action

At the molecular level, the inhibition of LeuRS by 2-Benzoxazolinethione, 5-(trifluoromethyl)- leads to a significant reduction in protein synthesis. This results in the accumulation of misfolded proteins and the activation of cellular stress responses. At the cellular level, the compound induces apoptosis in the target microorganisms, effectively reducing their viability and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Benzoxazolinethione, 5-(trifluoromethyl)-. For instance, the compound’s stability may decrease in highly acidic or basic environments, reducing its efficacy. Additionally, interactions with other medications or compounds present in the environment can affect its bioavailability and overall effectiveness .

: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid

安全和危害

未来方向

As for future directions, the synthesis method involving the condensation of diamines or amino (thio)phenols with CF3CN could be further optimized or modified . Additionally, the potential biological activities of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” and related compounds could be further explored in various applications.

属性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRNNRGEFJOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158765 | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

CAS RN |

13451-80-4 | |

| Record name | 5-(Trifluoromethyl)-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)